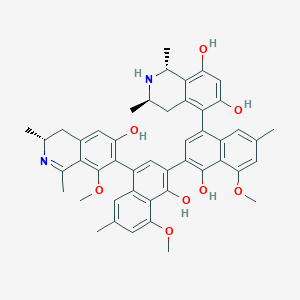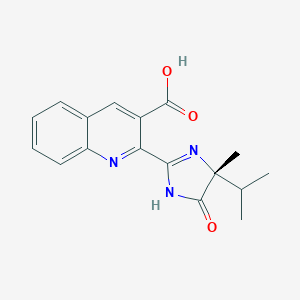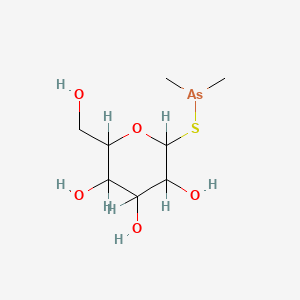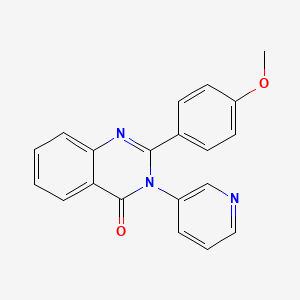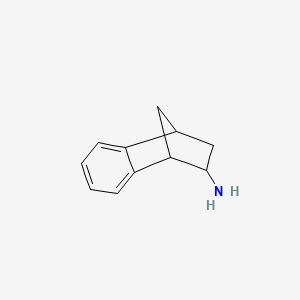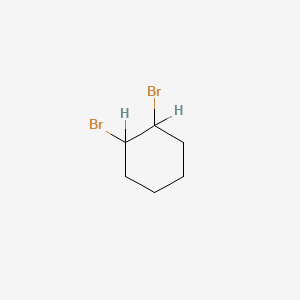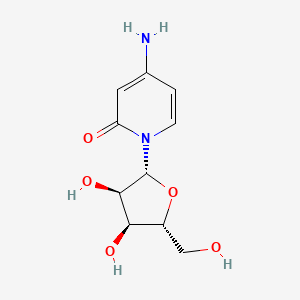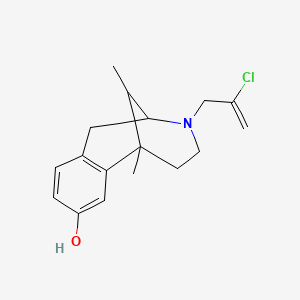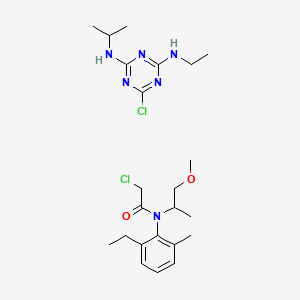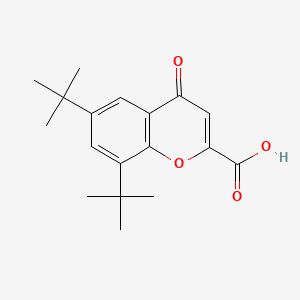
Terbucromil
Übersicht
Beschreibung
Synthesis Analysis
Synthesis methods for complex organic compounds often involve the use of catalysts and specific reagents to achieve desired structures. For instance, the synthesis of fullerenes with tert-butylperoxy radicals highlights the use of TBHP and Ru(PPh3)3Cl2 catalysts to form stable multiadducts, demonstrating the intricate processes involved in chemical synthesis (Gan et al., 2002). Such methodologies could be relevant in the synthesis of Terbucromil by illustrating the role of catalysts and specific conditions in forming complex organic compounds.
Molecular Structure Analysis
The molecular structure of chemical compounds is pivotal in determining their chemical behavior and interaction with other compounds. Techniques such as X-ray crystallography provide detailed insights into the arrangement of atoms within a compound. For example, the structure analysis of tert-butylimidotellurium dihalides reveals the formation of hexamers through chloride bridges, showcasing the complex geometric arrangements possible in organic compounds (Chivers et al., 1999). Similar analytical methods would be essential in deciphering this compound's molecular structure.
Chemical Reactions and Properties
Chemical reactions involving organic compounds can yield a variety of products depending on the reactants and conditions employed. For instance, the metal-catalyzed reaction of tert-butyl hydroperoxide with fullerenes forming mixed peroxides illustrates the diversity of chemical reactions (Gan et al., 2002). Understanding the chemical reactions and properties of this compound would require detailed studies on its reactivity and interaction with different chemicals under various conditions.
Physical Properties Analysis
The physical properties of compounds, such as melting point, boiling point, and solubility, are crucial for their application and handling. Research on poly(tert-butyl acrylate-b-methyl methacrylate) through atom transfer radical polymerization illustrates the importance of understanding these properties for practical applications (Şakar et al., 2006). Analysis of this compound's physical properties would be essential for its formulation and use in various applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other substances, define a compound's applicability in different fields. The synthesis and characterization of polymers with specific block configurations demonstrate the detailed analysis required to understand these properties fully (Schacher et al., 2010). A thorough chemical properties analysis of this compound would involve studies on its reactivity patterns and stability under various conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Terbucromil is used as a starting material for the synthesis of various chromone derivatives.
- It serves as a model compound in studies of chromone chemistry.
Biology:
- The compound is studied for its anti-allergic and anti-inflammatory properties.
- It is used in research on uricosuric agents, which help in the excretion of uric acid.
Medicine:
- This compound has potential therapeutic applications in treating allergic reactions and inflammatory conditions.
- It is investigated for its role in managing gout due to its uricosuric activity.
Industry:
- The compound is used in the development of pharmaceuticals and agrochemicals.
- It serves as an intermediate in the synthesis of other biologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Reaction: The synthesis of terbucromil begins with the Friedel-Crafts acylation of 2,4-di-tert-butylphenol with acetic anhydride in the presence of boron trifluoride (BF3) to yield 3,5-di-tert-butyl-2-hydroxyacetophenone.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Terbucromil can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur with reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Wirkmechanismus
Mechanism:
- Terbucromil exerts its effects by inhibiting the release of histamine and other inflammatory mediators from mast cells.
- It also inhibits the enzyme xanthine oxidase, which is involved in the production of uric acid.
Molecular Targets and Pathways:
- The primary molecular targets are histamine receptors and xanthine oxidase.
- The compound modulates the inflammatory pathway by reducing the release of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Cromolyn Sodium: Another chromone derivative with anti-allergic properties.
Nedocromil Sodium: Similar in structure and function, used as an anti-inflammatory agent.
Ketotifen: A benzocycloheptathiophene derivative with anti-allergic activity.
Uniqueness:
- Terbucromil is unique due to its dual action as an anti-allergic and uricosuric agent.
- Its structure allows for specific interactions with histamine receptors and xanthine oxidase, providing a broad spectrum of therapeutic effects.
Eigenschaften
IUPAC Name |
6,8-ditert-butyl-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-17(2,3)10-7-11-13(19)9-14(16(20)21)22-15(11)12(8-10)18(4,5)6/h7-9H,1-6H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTURQGHQPDNDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190896 | |
| Record name | Terbucromil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37456-21-6 | |
| Record name | Terbucromil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037456216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbucromil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERBUCROMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOQ0900CQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Naphthalen-2-ylsulfanylmethyl)-furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1204506.png)
